molecular formula C9H4Cl2O2 B8746955 5-Chloro-1-benzofuran-2-carbonyl chloride CAS No. 474070-08-1

5-Chloro-1-benzofuran-2-carbonyl chloride

Cat. No. B8746955
M. Wt: 215.03 g/mol
InChI Key: WTXWBSYNJNCFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07339059B2

Procedure details

A solution of 5-chloro-1-benzofuran-2-carboxylic acid (827 mg, 42 mmol) in thionyl chloride (4 mL) was refluxed over night. The solvent was removed in vacuo to give the 5-chloro-1-benzofuran-2-carbonyl chloride in quantitative yield.
Quantity
827 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10](O)=[O:11])=[CH:7][C:6]=2[CH:13]=1.S(Cl)([Cl:16])=O>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([Cl:16])=[O:11])=[CH:7][C:6]=2[CH:13]=1

Inputs

Step One
Name
Quantity
827 mg
Type
reactant
Smiles
ClC=1C=CC2=C(C=C(O2)C(=O)O)C1
Name
Quantity
4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C=C(O2)C(=O)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.